2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
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Overview
Description
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the molecular formula C13H9BrN2O and a molecular weight of 289.13 g/mol . This compound belongs to the class of dibenzodiazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the reaction of 2-aminobenzoic acid with substituted 2-chloronitrobenzenes . The process includes several steps:
Formation of the intermediate: The reaction between 2-aminobenzoic acid and 2-chloronitrobenzene forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the dibenzodiazepinone structure.
Bromination: The final step involves the bromination of the dibenzodiazepinone to yield this compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzodiazepinones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor growth by interfering with cellular proliferation pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound lacks the bromine substitution and serves as a parent structure for various derivatives.
Uniqueness
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is unique due to its bromine substitution, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its potential as a pharmacophore in drug development .
Properties
IUPAC Name |
8-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-10-9(7-8)13(17)16-12-4-2-1-3-11(12)15-10/h1-7,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVMNPGEMTBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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